molecular formula C5H5ClN2S B1532001 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole CAS No. 1597081-85-0

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B1532001
CAS No.: 1597081-85-0
M. Wt: 160.63 g/mol
InChI Key: CLQSSOBUMSYNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is an organic compound with the molecular formula C5H5ClN2S It is a member of the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole typically involves the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by chlorination. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-cyclopropyl-1,2,4-thiadiazole or 3-thiocyanato-5-cyclopropyl-1,2,4-thiadiazole can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction typically yields thiadiazoline derivatives.

Scientific Research Applications

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclopropyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1,2,4-thiadiazole
  • 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
  • 2-Chloro-1,3,4-thiadiazole

Uniqueness

3-Chloro-5-cyclopropyl-1,2,4-thiadiazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of new compounds with enhanced biological activity and improved physicochemical properties.

Properties

IUPAC Name

3-chloro-5-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQSSOBUMSYNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Reactant of Route 3
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Reactant of Route 5
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole
Reactant of Route 6
3-Chloro-5-cyclopropyl-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.